molecular formula C20H14N4 B5865799 2-Amino-4-(4-methylphenyl)-6-pyridin-4-ylbenzene-1,3-dicarbonitrile

2-Amino-4-(4-methylphenyl)-6-pyridin-4-ylbenzene-1,3-dicarbonitrile

Cat. No.: B5865799
M. Wt: 310.4 g/mol
InChI Key: AAGJITCXSPKKCT-UHFFFAOYSA-N
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Description

2-Amino-4-(4-methylphenyl)-6-pyridin-4-ylbenzene-1,3-dicarbonitrile is an organic compound with a complex structure that includes amino, methylphenyl, pyridinyl, and dicarbonitrile groups

Properties

IUPAC Name

2-amino-4-(4-methylphenyl)-6-pyridin-4-ylbenzene-1,3-dicarbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N4/c1-13-2-4-14(5-3-13)16-10-17(15-6-8-24-9-7-15)19(12-22)20(23)18(16)11-21/h2-10H,23H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAGJITCXSPKKCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=C(C(=C2C#N)N)C#N)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-(4-methylphenyl)-6-pyridin-4-ylbenzene-1,3-dicarbonitrile typically involves multi-step reactions. One common method involves the condensation of aromatic aldehydes with acetophenone derivatives, followed by the addition of malononitrile and ammonium acetate. The reaction is usually carried out in an aqueous medium with a catalyst such as cellulose sulfuric acid .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes. The use of continuous flow reactors can enhance the efficiency and yield of the product. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for industrial-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-(4-methylphenyl)-6-pyridin-4-ylbenzene-1,3-dicarbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The amino and pyridinyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and bases like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-Amino-4-(4-methylphenyl)-6-pyridin-4-ylbenzene-1,3-dicarbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-4-(4-methylphenyl)-6-pyridin-4-ylbenzene-1,3-dicarbonitrile involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-4-(4-methylphenyl)-6-pyridin-4-ylbenzene-1,3-dicarbonitrile is unique due to its combination of functional groups, which confer distinct chemical and biological properties

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